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Compound of Interest

Compound Name: CCZ01048

Cat. No.: B12417215 Get Quote

Application Notes and Protocols

Introduction
CCZ01048 is a potent α-melanocyte-stimulating hormone (α-MSH) analog with high affinity and

specificity for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor

primarily expressed on the surface of melanocytes and is overexpressed in the majority of

malignant melanomas.[1] This overexpression makes MC1R an attractive target for the

diagnostic imaging and potential radionuclide therapy of melanoma.[1][3] CCZ01048, which

consists of a lactam bridge-cyclized α-MSH peptide (Nle-CycMSHhex) conjugated to a DOTA

chelator via a cationic piperidine (Pip) linker, has demonstrated promising characteristics for

this application.[1][3]

This document provides detailed protocols for the chemical synthesis and purification of the

CCZ01048 precursor, DOTA-Pip-Nle-CycMSHhex, for research purposes. It also includes a

summary of its key biological data and a diagram of its mechanism of action.

Chemical and Biological Properties
CCZ01048 is a synthetic peptide derivative designed for enhanced stability and receptor

binding affinity. The core peptide sequence, Ac-Nle4-cyclo[Asp5-His-D-Phe7-Arg-Trp-Lys10]-

NH2, is a potent MC1R agonist. The inclusion of the DOTA chelator allows for the radiolabeling

of CCZ01048 with various radionuclides, such as Gallium-68 (⁶⁸Ga), for use in Positron

Emission Tomography (PET) imaging.[1][3][4] The cationic Pip linker has been shown to
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improve tumor uptake and generate high tumor-to-normal tissue contrast in preclinical models.

[1][3]

Quantitative Data Summary
The following table summarizes the key quantitative data for CCZ01048 and its radiolabeled

analog.

Parameter Value Reference

Chemical Formula C₇₁H₁₀₅N₂₁O₁₆

Molecular Weight 1508.72 g/mol

MC1R Binding Affinity (Ki) 0.31 nM [2][5]

Purity (after HPLC) > 97% [1]

⁶⁸Ga-CCZ01048

Radiochemical Purity
> 99% [4]

⁶⁸Ga-CCZ01048 Specific

Activity
118.4 TBq/mmol [4]

Tumor Uptake (B16F10, 1h

p.i.)
12.3 ± 3.3 %ID/g [1][3]

Tumor Uptake (B16F10, 2h

p.i.)
21.9 ± 4.6 %ID/g [1][3]

Tumor-to-Kidney Ratio (1h p.i.) 2.7 ± 0.9 [1]

In Vivo Stability (15 min p.i.) > 93% intact [1][6]

Experimental Protocols
Synthesis of DOTA-Pip-Nle-CycMSHhex (CCZ01048
precursor)
The synthesis of the CCZ01048 precursor is performed using standard Fmoc (9-

fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.
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Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (including Fmoc-Nle-OH, Fmoc-Asp(O-2-PhiPr)-OH, Fmoc-

His(Trt)-OH, Fmoc-D-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Alloc)-OH)

Fmoc-4-amino-(1-carboxymethyl)piperidine (Fmoc-Pip-OH)

Tri-tert-butyl DOTA-NHS ester

Coupling reagents: HBTU, HOBt, DIC

Deprotection reagent: 20% piperidine in DMF

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5

v/v/v)

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

Lactam bridge formation reagents: HBTU, HOBt, DIPEA

Protocol:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis

vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the

peptide sequence (Lys, Trp, Arg, D-Phe, His, Asp, Nle). For each coupling step, use a 4-fold

excess of the Fmoc-amino acid, activated with HBTU/HOBt or DIC in DMF. Allow the

coupling reaction to proceed for 2 hours. Monitor the completion of the reaction using a

Kaiser test.

Piperidine Linker Coupling: After the final amino acid (Nle) is coupled, deprotect the N-

terminal Fmoc group and couple Fmoc-Pip-OH using the same activation and coupling
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procedure.

DOTA Conjugation: Deprotect the N-terminal Fmoc group of the piperidine linker. Conjugate

tri-tert-butyl DOTA-NHS ester to the free amine in the presence of DIPEA in DMF overnight.

Alloc Deprotection: Remove the Alloc protecting group from the Lys side chain using a

palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane in

DCM.

On-Resin Cyclization (Lactam Bridge Formation): Induce intramolecular cyclization between

the carboxylic acid of the Asp side chain and the amine of the Lys side chain. Activate the

Asp side chain carboxylic acid with HBTU/HOBt/DIPEA in DMF and allow the reaction to

proceed overnight.

Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Cleave the peptide

from the resin and remove the side-chain protecting groups by treating the resin with the

cleavage cocktail (TFA/TIS/Water) for 3 hours at room temperature.

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge

to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude

peptide pellet under vacuum.

Diagram of Synthesis Workflow:
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Caption: Workflow for the solid-phase synthesis of CCZ01048.
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Purification of CCZ01048
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Materials:

Crude CCZ01048 peptide

RP-HPLC system with a preparative C18 column

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer

Protocol:

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent

(e.g., a small amount of acetonitrile or DMF, then dilute with Mobile Phase A).

HPLC Purification: Purify the crude peptide on a preparative C18 RP-HPLC column. Use a

linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be

5% to 65% Mobile Phase B over 30 minutes.

Fraction Collection: Collect fractions corresponding to the major peptide peak, which is

monitored by UV absorbance at 220 nm and 280 nm.

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool

the fractions with a purity of >97%.

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified CCZ01048 as

a white, fluffy powder.

Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g.,

ESI-MS or MALDI-TOF) to verify the correct molecular weight.
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Mechanism of Action: MC1R Signaling
CCZ01048 acts as an agonist at the MC1R. Upon binding of CCZ01048 to MC1R on the

surface of melanoma cells, a conformational change in the receptor activates the intracellular

G-protein, Gαs. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine

monophosphate (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA),

which then phosphorylates downstream targets, including the transcription factor CREB. This

signaling cascade leads to the expression of genes involved in melanogenesis and is also

responsible for the internalization of the receptor-ligand complex, which is crucial for the

retention of radiolabeled CCZ01048 within the tumor cells for imaging purposes.

Diagram of MC1R Signaling Pathway:
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Caption: CCZ01048-mediated activation of the MC1R signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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